3-Aminocyclobutanol

Description

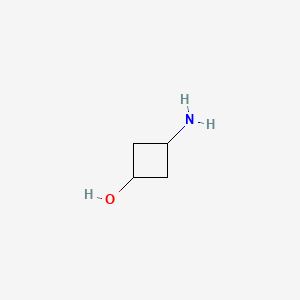

Structure

3D Structure

Properties

IUPAC Name |

3-aminocyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUZCHOYSPEHES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminocyclobutanol: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminocyclobutanol is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry and materials science. Its rigid cyclobutane core, coupled with the presence of amino and hydroxyl groups, provides a unique three-dimensional scaffold that can be strategically incorporated into larger molecules to modulate their physicochemical and biological properties. This guide provides a comprehensive overview of the fundamental properties of this compound, including its stereochemistry, synthesis, reactivity, and applications, with a particular focus on its role in drug development.

Introduction: The Emergence of a Key Building Block

Small, conformationally constrained carbocycles are valuable building blocks in the design of bioactive molecules. The cyclobutane ring, in particular, offers a desirable balance of rigidity and three-dimensionality, making it an attractive scaffold for probing molecular interactions in biological systems. This compound, with its amino and hydroxyl functionalities, presents a versatile platform for chemical modification and has emerged as a critical intermediate in the synthesis of a range of pharmaceutical agents. Its ability to serve as a bioisosteric replacement for other functionalities has further cemented its importance in modern drug discovery.

Structure and Stereochemistry: The Importance of Isomerism

This compound exists as two diastereomers: cis-3-aminocyclobutanol and trans-3-aminocyclobutanol. The relative orientation of the amino and hydroxyl groups on the cyclobutane ring significantly influences the molecule's shape, polarity, and reactivity.

-

cis-3-Aminocyclobutanol: In the cis isomer, the amino and hydroxyl groups are on the same face of the cyclobutane ring.

-

trans-3-Aminocyclobutanol: In the trans isomer, the amino and hydroxyl groups are on opposite faces of the ring.

The specific stereoisomer used can have a profound impact on the biological activity of the final compound, making stereocontrolled synthesis a critical aspect of its application.

Caption: Diastereomers of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are influenced by its stereochemistry. The compound is typically a solid at room temperature and possesses some solubility in polar solvents.

| Property | cis-3-Aminocyclobutanol | trans-3-Aminocyclobutanol |

| Molecular Formula | C4H9NO[1] | C4H9NO |

| Molecular Weight | 87.12 g/mol [1] | 87.12 g/mol |

| Appearance | White solid (hydrochloride salt)[2] | White solid[3] |

| Melting Point | Not readily available | ~112 °C[3] |

| Boiling Point | Not readily available | 303.7±31.0 °C (Predicted)[3] |

| Density | Not readily available | 1.10±0.1 g/cm3 (Predicted)[3] |

Note: Data for the free base is limited; some properties are reported for the hydrochloride salt.

Synthesis and Reactivity

The synthesis of this compound often involves multi-step sequences, and achieving stereocontrol is a primary challenge.

Synthetic Strategies

A common approach to synthesizing trans-3-aminocyclobutanol involves a Mitsunobu reaction on a cis-3-dibenzylaminocyclobutanol derivative, followed by hydrolysis and deprotection.[4] This method allows for the inversion of stereochemistry at one of the chiral centers.

Experimental Protocol: Synthesis of trans-3-Aminocyclobutanol [4]

-

Mitsunobu Reaction: cis-3-Dibenzylaminocyclobutanol is reacted with a carboxylic acid under Mitsunobu conditions (e.g., triphenylphosphine and a dialkyl azodicarboxylate) to form the corresponding trans-ester.

-

Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., sodium hydroxide in aqueous tetrahydrofuran) to yield trans-3-dibenzylaminocyclobutanol.[4]

-

Deprotection: The benzyl groups are removed via catalytic hydrogenation (e.g., palladium on carbon or palladium hydroxide in an alcohol solvent) to afford the final product, trans-3-aminocyclobutanol.[4]

Caption: Synthetic workflow for trans-3-Aminocyclobutanol.

Chemical Reactivity

The amino and hydroxyl groups of this compound exhibit typical reactivity. The amino group can be acylated, alkylated, and used in the formation of amides and sulfonamides. The hydroxyl group can be esterified, etherified, or oxidized. The bifunctional nature of the molecule allows for selective protection and derivatization of one group while reacting the other.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, where its rigid structure is used to orient substituents in a defined spatial arrangement, leading to improved binding affinity and selectivity for biological targets.

One notable application is in the development of kinase inhibitors. The cyclobutane scaffold can serve as a core element to which various pharmacophoric groups are attached. For instance, derivatives of this compound have been incorporated into inhibitors of Janus kinases (JAKs), which are implicated in inflammatory diseases.

Spectroscopic Characterization

The structure and stereochemistry of this compound and its derivatives are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The coupling constants between protons on the cyclobutane ring can help to determine the relative stereochemistry of the substituents.

-

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule.

-

IR Spectroscopy: The IR spectrum shows characteristic absorption bands for the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively.

-

Mass Spectrometry: MS provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.

Safety and Handling

This compound and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated area.[5] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[5] The compound may be harmful if swallowed, and it is recommended to avoid contact with skin and eyes.[6] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[6]

Conclusion

This compound is a fundamentally important building block with a unique combination of structural rigidity and chemical functionality. Its distinct cis and trans isomers offer precise control over the spatial orientation of substituents, a critical feature in the design of targeted therapeutics. As synthetic methodologies continue to improve, the accessibility and application of this versatile scaffold in drug discovery and materials science are expected to expand, paving the way for the development of novel molecules with enhanced properties and functions.

References

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

-

(1R,3S)-3-Aminocyclopentanol. (2025). PubChem. Retrieved January 10, 2026, from [Link]

- Synthesis method of trans-3-aminobutanol. (n.d.). Google Patents.

-

3-Aminocyclohexanol. (2025). PubChem. Retrieved January 10, 2026, from [Link]

-

PROCESS DEVELOPMENT REPORT. (2019). Medicines for All Institute (M4ALL). Retrieved January 10, 2026, from [Link]

-

(3R)-3-Amino-1-butanol. (2025). PubChem. Retrieved January 10, 2026, from [Link]

-

MSDS of cis-3-aminocyclobutanol hydrochloride. (n.d.). Capot Chemical Co., Ltd. Retrieved January 10, 2026, from [Link]

-

(PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2012). ResearchGate. Retrieved January 10, 2026, from [Link]

- Synthesis method of (R) -3-aminobutanol. (n.d.). Google Patents.

-

3-Aminobutan-2-ol. (2025). PubChem. Retrieved January 10, 2026, from [Link]

-

Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]

-

Synthesis of cyclobutyl amine 8. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

trans-3-Methylcyclohexanol. (n.d.). NIST WebBook. Retrieved January 10, 2026, from [Link]

-

cis-1-ethyl-3-methylcyclobutane. (n.d.). NIST WebBook. Retrieved January 10, 2026, from [Link]

-

Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031206). (n.d.). Human Metabolome Database. Retrieved January 10, 2026, from [Link]

-

Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. (n.d.). Western Michigan University ScholarWorks. Retrieved January 10, 2026, from [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 10, 2026, from [Link]

- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (n.d.). Google Patents.

-

(1R,3S)-3-Aminocyclohexanol. (2025). PubChem. Retrieved January 10, 2026, from [Link]

-

cis-3-ethylcyclohexanol. (n.d.). NIST WebBook. Retrieved January 10, 2026, from [Link]

-

trans-3-(DIMETHYLAMINO)CYCLOHEXANOL - 13C NMR. (n.d.). Chemical Shifts. Retrieved January 10, 2026, from [Link]

Sources

- 1. CAS 1036260-43-1 | cis-3-aminocyclobutanol - Synblock [synblock.com]

- 2. cis-3-Aminocyclobutanol hydrochloride 97% | CAS: 1219019-22-3 | AChemBlock [achemblock.com]

- 3. (TRANS)-3-AMINOCYCLOBUTANOL CAS#: 389890-42-0 [m.chemicalbook.com]

- 4. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. capotchem.cn [capotchem.cn]

A Technical Guide to the Stereose-lective Synthesis of cis-3-Aminocyclobutanol

Abstract

cis-3-Aminocyclobutanol is a pivotal structural motif in modern medicinal chemistry, valued for its role as a conformationally restricted scaffold and bioisostere in the development of novel therapeutics. Its synthesis, particularly with stereocontrol to obtain the cis isomer, presents unique challenges and has been the subject of extensive research. This guide provides an in-depth analysis of robust and scalable synthetic routes to cis-3-aminocyclobutanol, focusing on the underlying mechanistic principles that govern stereoselectivity. We will dissect a primary synthetic pathway starting from a commercially available cyclobutane derivative, offering detailed experimental protocols, process optimization insights, and a comparative analysis of alternative strategies. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology industries.

Introduction: The Strategic Importance of the cis-3-Aminocyclobutanol Scaffold

The cyclobutane ring, once considered an esoteric curiosity, is now a privileged scaffold in drug design. Its rigid, three-dimensional structure allows for precise orientation of substituents, enabling chemists to probe specific interactions within biological targets. The cis-1,3-disubstituted pattern of cis-3-aminocyclobutanol is particularly valuable. It serves as a bioisosteric replacement for other common fragments, such as piperidines or cyclohexanes, while offering a distinct vectoral array of its functional groups—an alcohol and an amine. This unique geometry can lead to improved potency, selectivity, and pharmacokinetic properties.

The primary challenge in synthesizing this molecule lies in controlling the relative stereochemistry of the amino and hydroxyl groups. This guide will focus on a predominant strategy that leverages the stereoselective reduction of a ketone precursor, a method that has proven to be both reliable and scalable.

Retrosynthetic Analysis & Core Strategy

A logical retrosynthetic approach to cis-3-aminocyclobutanol points to a key intermediate: a 3-aminocyclobutanone derivative. The stereochemistry can then be set by a diastereoselective reduction of the ketone. This strategy offers a clear and controllable path to the desired cis product.

Caption: Figure 1. Retrosynthetic pathway for cis-3-Aminocyclobutanol.

Primary Synthetic Route: From Carboxylate to cis-Amino Alcohol

This section details a widely adopted and effective synthesis starting from ethyl 3-oxocyclobutane-1-carboxylate. This route is advantageous due to the commercial availability of the starting material and the high stereoselectivity achieved in the key reduction step.[1][2]

Overall Reaction Scheme

The multi-step synthesis involves the introduction of the nitrogen functionality via a Curtius rearrangement, followed by a highly stereoselective ketone reduction.

Caption: Figure 2. Key steps in the synthesis from a carboxylate precursor.

Mechanistic Principles & Stereocontrol: The Key to cis-Selectivity

The critical step for establishing the desired stereochemistry is the reduction of the ketone in tert-butyl (3-oxocyclobutyl)carbamate. The high cis-selectivity is a direct consequence of steric hindrance.

Expertise & Causality: The bulky tert-butoxycarbonyl (Boc) protecting group at the C3 position effectively shields one face of the cyclobutane ring. A sterically demanding hydride reagent, such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), will preferentially approach the carbonyl from the face opposite to this bulky group (an anti-facial attack).[3][4] This controlled delivery of the hydride results in the formation of the hydroxyl group on the same side as the Boc-amino group, leading predominantly to the cis isomer.[3][5] Lowering the reaction temperature, for instance to -78 °C, further enhances this selectivity by favoring the transition state with the lower activation energy, which corresponds to the less sterically hindered approach.[4]

Detailed Experimental Protocols

The following protocols are based on established literature procedures and represent a reliable method for laboratory-scale synthesis.

Step 1: Synthesis of tert-Butyl (3-oxocyclobutyl)carbamate

-

Part A: Saponification

-

Dissolve ethyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in a mixture of THF and water (2:1).

-

Add sodium hydroxide (1.1 eq) and stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material.

-

Acidify the mixture to pH ~3 with 1M HCl and extract with ethyl acetate.

-

Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-oxocyclobutane-1-carboxylic acid, which can often be used without further purification.

-

-

Part B: Curtius Rearrangement

-

Caution: This reaction involves the formation of an acyl azide intermediate, which can be explosive. Perform behind a blast shield and avoid heating the isolated intermediate.

-

Under an inert atmosphere (N₂ or Ar), dissolve 3-oxocyclobutane-1-carboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.

-

Cool the solution to 0 °C and add diphenylphosphoryl azide (DPPA, 1.05 eq) dropwise.

-

Allow the mixture to warm to room temperature and then heat to 80 °C. Vigorous nitrogen evolution will be observed as the acyl azide rearranges to an isocyanate.

-

After the initial gas evolution ceases, add anhydrous tert-butanol (1.5 eq) and continue heating at 80 °C overnight.

-

Cool the reaction, wash with saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer, concentrate, and purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl (3-oxocyclobutyl)carbamate as a white solid.

-

Step 2: Stereoselective Reduction to tert-Butyl (cis-3-hydroxycyclobutyl)carbamate [4]

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve tert-butyl (3-oxocyclobutyl)carbamate (1.0 eq) in anhydrous THF (0.1 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 eq) in THF to the cooled substrate solution over 20 minutes.

-

Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS.

-

Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the aqueous layer and extract it three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (cis-3-hydroxycyclobutyl)carbamate.

Step 3: Deprotection to cis-3-Aminocyclobutanol [6]

-

Dissolve tert-butyl (cis-3-hydroxycyclobutyl)carbamate (1.0 eq) in methanol.

-

Add an excess of 4M HCl in 1,4-dioxane (e.g., 5 eq).

-

Stir the solution at room temperature overnight.

-

Concentrate the mixture under reduced pressure to obtain the hydrochloride salt of cis-3-aminocyclobutanol as a solid. The free base can be obtained by neutralization if required.

Comparative Analysis of Synthetic Strategies

While the route described is highly effective, other strategies exist. Each has its own set of advantages and disadvantages relevant to scale, cost, and safety.

| Synthetic Route | Key Steps | Advantages | Disadvantages | Overall Yield (Typical) |

| Route 1 (Featured) | Saponification, Curtius Rearrangement, Stereoselective Reduction | High cis-selectivity (>95:5), reliable, scalable. | Use of potentially explosive azide intermediate. | 50-60% |

| Route 2 | Reductive amination of 3-hydroxycyclobutanone | Fewer steps from a common intermediate. | Can be difficult to control selectivity; may produce mixtures of cis and trans isomers. | 30-40% |

| Route 3 | [2+2] Cycloaddition | Access to diverse derivatives. | Often requires specialized photochemical equipment; starting materials can be complex. | Varies widely |

Conclusion

The synthesis of cis-3-aminocyclobutanol is a critical process for advancing drug discovery programs that utilize this valuable scaffold. The featured route, proceeding through a Curtius rearrangement and a sterically-controlled ketone reduction, represents a robust, well-understood, and scalable method for obtaining the desired cis isomer with high fidelity. The key to success lies in the rational choice of a bulky protecting group and a sterically hindered reducing agent to direct the stereochemical outcome. By understanding the mechanistic underpinnings of this transformation, chemists can confidently and efficiently produce this important building block for the next generation of therapeutics.

References

- CN112608243A - Synthesis method of trans-3-aminobutanol.

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health. [Link]

-

2(3H)-Oxazolone, 3-acetyl-. Organic Syntheses Procedure. [Link]

- CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. [Link]

-

Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory. PubMed. [Link]

-

CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au - ACS Publications. [Link]

-

Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

-

Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. Semantic Scholar. [Link]

-

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. [Link]

-

Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Beilstein Journals. [Link]

-

Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18). ResearchGate. [Link]

-

Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]

-

CBS Reduction, Enantioselective Catalysis. Organic Chemistry, Reaction Mechanism. [Link]

Sources

- 1. ETHYL 3-OXO CYCLOBUATNE CARBOXYLATE | 87121-89-9 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. [PDF] Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. | Semantic Scholar [semanticscholar.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Synthesis of trans-3-Aminocyclobutanol

Abstract

trans-3-Aminocyclobutanol is a pivotal building block in contemporary medicinal chemistry, prized for the unique conformational constraints it imparts upon pharmacologically active molecules.[1][2] Its incorporation into drug candidates can significantly influence properties such as metabolic stability and target binding affinity.[1] This guide provides a comprehensive overview of the prevalent synthetic strategies for accessing this valuable intermediate, with a focus on stereocontrol and scalability. We will delve into the mechanistic underpinnings of key transformations, offer detailed experimental protocols, and present a comparative analysis of various synthetic routes. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the practical synthesis of trans-3-aminocyclobutanol.

Introduction: The Ascendancy of the Cyclobutane Motif in Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern drug design.[1][3][4] Its rigid, three-dimensional structure offers a unique conformational landscape that can be exploited to enhance the pharmacological properties of drug candidates.[1][4] Unlike more flexible aliphatic chains, the cyclobutane core restricts the spatial orientation of substituents, which can lead to improved binding affinity and selectivity for biological targets.[1][2] Furthermore, the cyclobutane moiety is often associated with increased metabolic stability, a crucial attribute for any successful therapeutic agent.[1]

trans-3-Aminocyclobutanol, in particular, has garnered significant attention as a key intermediate in the synthesis of a variety of bioactive molecules, including inhibitors of Janus kinase (JAK) enzymes, which are implicated in inflammatory and autoimmune diseases.[1][5] The stereospecific placement of the amino and hydroxyl groups in a trans configuration is often critical for achieving the desired biological activity. This guide will explore the chemical strategies employed to achieve this precise stereochemical control.

Strategic Approaches to the Synthesis of trans-3-Aminocyclobutanol

The synthesis of trans-3-aminocyclobutanol presents a significant stereochemical challenge: the controlled formation of a 1,3-trans-disubstituted cyclobutane ring. Several distinct strategies have been developed to address this, each with its own set of advantages and limitations. The primary approaches can be broadly categorized as:

-

Stereoselective Reduction of a Cyclobutanone Precursor: This is a common and often highly effective strategy that relies on the facial selectivity of hydride attack on a 3-aminocyclobutanone derivative.

-

Inversion of Stereochemistry from a cis-Precursor: This approach begins with the more readily accessible cis-isomer and employs a chemical transformation, such as a Mitsunobu reaction, to invert the stereochemistry at one of the chiral centers.

-

[2+2] Cycloaddition Reactions: These powerful reactions allow for the direct construction of the cyclobutane ring from two alkene components.[3][6][7][8]

-

Ring Expansion of Cyclopropanols: This method involves the expansion of a three-membered ring to the desired four-membered carbocycle.

-

Biocatalytic Approaches: The use of enzymes, such as ketoreductases, offers a highly stereoselective and environmentally friendly route to chiral alcohols and amines.[9][10][11]

This guide will focus on the first two strategies, as they represent some of the most practical and widely employed methods for the synthesis of trans-3-aminocyclobutanol.

Strategy 1: Stereoselective Reduction of 3-Aminocyclobutanone

This approach hinges on the controlled reduction of a 3-aminocyclobutanone precursor, where the stereochemical outcome is dictated by the direction of hydride attack.

2.1.1. Mechanistic Rationale for Stereoselectivity

The reduction of 3-substituted cyclobutanones often exhibits a high degree of stereoselectivity. The incoming hydride reagent preferentially attacks the carbonyl group from the face opposite to the substituent at the 3-position, which is sterically less encumbered. This results in the formation of the cis-alcohol.[12][13] Achieving the desired trans-isomer via direct reduction is more challenging and often requires specific reagents or catalytic systems that can override this inherent steric bias.[13]

One effective method for achieving high trans-selectivity is through biocatalysis. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional stereoselectivity.[9][13] By selecting the appropriate KRED, it is possible to favor the formation of the trans-alcohol with a high diastereomeric ratio.[13]

2.1.2. Experimental Workflow: Biocatalytic Reduction

The following diagram illustrates a typical workflow for the biocatalytic reduction of a 3-(Boc-amino)cyclobutanone to the corresponding trans-alcohol.

Caption: Workflow for the biocatalytic reduction of 3-(Boc-amino)cyclobutanone.

2.1.3. Detailed Protocol: Biocatalytic Reduction for trans-Selectivity[13]

Materials:

-

3-(tert-Butoxycarbonylamino)cyclobutanone

-

Ketoreductase (KRED) enzyme preparation

-

Nicotinamide adenine dinucleotide phosphate (NADPH) or a suitable cofactor regeneration system

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve the 3-(tert-butoxycarbonylamino)cyclobutanone substrate in the phosphate buffer.

-

Enzyme Addition: Add the ketoreductase enzyme preparation and the NADPH cofactor (or the components of the cofactor regeneration system) to the reaction mixture.

-

Incubation: Stir the mixture at room temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, HPLC, or GC).

-

Work-up: Once the reaction is complete, extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired trans-3-(Boc-amino)cyclobutanol.

Strategy 2: Stereochemical Inversion via Mitsunobu Reaction

An alternative and powerful strategy involves starting with the more easily accessible cis-3-aminocyclobutanol derivative and inverting the stereocenter of the hydroxyl group to obtain the desired trans-product. The Mitsunobu reaction is a classic and reliable method for achieving such an inversion.[5][12]

2.2.1. The Mitsunobu Reaction: Mechanism and Rationale

The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol to a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry. The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

The key steps of the mechanism involve:

-

Activation of the phosphine by the azodicarboxylate.

-

Protonation of the resulting species by the alcohol to form an alkoxyphosphonium salt.

-

An Sₙ2 attack by a nucleophile on the carbon atom bearing the oxygen, leading to the displacement of the triphenylphosphine oxide and inversion of configuration.

In the context of synthesizing trans-3-aminocyclobutanol, a carboxylic acid is often used as the nucleophile. This results in the formation of a trans-ester, which can then be hydrolyzed to yield the desired trans-alcohol.[5]

2.2.2. Experimental Workflow: Mitsunobu Inversion

The following diagram outlines the key stages of a synthetic sequence employing a Mitsunobu reaction for stereochemical inversion.

Caption: Synthetic workflow for trans-3-aminocyclobutanol via Mitsunobu inversion.

2.2.3. Detailed Protocol: Mitsunobu Inversion and Subsequent Steps[5]

Part A: Mitsunobu Reaction

Materials:

-

cis-3-(Dibenzylamino)cyclobutanol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

A suitable carboxylic acid (e.g., benzoic acid)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the cis-3-(dibenzylamino)cyclobutanol, triphenylphosphine, and the carboxylic acid in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

DIAD Addition: Add the DIAD dropwise to the cooled solution. The reaction is often exothermic.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Work-up and Purification: After completion, the reaction mixture is typically concentrated and purified by column chromatography to yield the trans-ester.

Part B: Hydrolysis of the Ester

Materials:

-

trans-3-(Dibenzylamino)cyclobutyl ester

-

Sodium hydroxide (NaOH) or other suitable base

-

A suitable solvent system (e.g., methanol/water)

Procedure:

-

Hydrolysis: Dissolve the ester in a mixture of methanol and aqueous sodium hydroxide solution.

-

Heating: Heat the mixture at reflux until the hydrolysis is complete (monitor by TLC).

-

Work-up: Cool the reaction mixture, neutralize with acid, and extract the product with an organic solvent.

-

Purification: The crude trans-3-(dibenzylamino)cyclobutanol can be purified by crystallization or chromatography.

Part C: Deprotection

Materials:

-

trans-3-(Dibenzylamino)cyclobutanol

-

Palladium on carbon (10% Pd/C)

-

Methanol or another suitable alcohol solvent

-

Hydrogen gas

Procedure:

-

Hydrogenation: Dissolve the trans-3-(dibenzylamino)cyclobutanol in methanol and add the palladium on carbon catalyst.

-

Reaction: Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-1.5 MPa).[5] The reaction may require gentle heating (30-45 °C).[5]

-

Filtration and Concentration: After the reaction is complete, filter the mixture to remove the catalyst and concentrate the filtrate to obtain the crude trans-3-aminocyclobutanol.

-

Purification: The final product can be further purified by distillation or recrystallization, often as a hydrochloride salt.[5][14]

Comparative Analysis of Synthetic Routes

The choice of synthetic route to trans-3-aminocyclobutanol depends on several factors, including the desired scale of the synthesis, the availability of starting materials and reagents, and the required stereochemical purity.

| Synthetic Strategy | Key Advantages | Potential Challenges | Typical Overall Yield | Stereoselectivity |

| Biocatalytic Reduction | High stereoselectivity, mild reaction conditions, environmentally friendly.[9][10] | Requires specific enzymes, potential for substrate inhibition, may require process optimization for scale-up. | Moderate to High | Excellent (often >98:2 dr)[13] |

| Mitsunobu Inversion | Reliable and well-established method for stereochemical inversion.[5][12] | Stoichiometric amounts of reagents, formation of byproducts that can complicate purification, requires an additional hydrolysis step. | Moderate (often >70% for the sequence)[5] | Excellent (inversion of stereochemistry) |

Conclusion and Future Perspectives

The synthesis of trans-3-aminocyclobutanol remains an area of active interest in organic and medicinal chemistry. While established methods such as stereoselective reduction and Mitsunobu inversion provide reliable access to this important building block, there is a continuous drive for more efficient, scalable, and sustainable synthetic routes.

Future developments in this field are likely to focus on:

-

Novel Catalytic Methods: The development of new transition-metal or organocatalytic systems for the direct and stereoselective synthesis of trans-3-aminocyclobutanol.

-

Advanced Biocatalysis: The discovery and engineering of novel enzymes with enhanced activity, stability, and substrate scope for the synthesis of aminocyclobutanols.[9][15]

-

Flow Chemistry: The application of continuous flow technologies to improve the safety, efficiency, and scalability of existing synthetic routes.

As our understanding of the role of conformationally constrained motifs in drug design continues to grow, the demand for versatile and efficiently synthesized building blocks like trans-3-aminocyclobutanol is certain to increase. The synthetic strategies outlined in this guide provide a solid foundation for researchers and drug development professionals working in this exciting and impactful area of science.

References

- CN112608243A - Synthesis method of trans-3-aminobutanol - Google P

-

Baran, P. S. Cyclobutanes in Organic Synthesis. The Baran Laboratory, Scripps Research. (URL: [Link])

-

Hoffmann, N. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 2016 , 116(17), 10045-10066. (URL: [Link])

-

Gademann, K., et al. Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society, 2002 , 124(41), 12275-12285. (URL: [Link])

-

Wessjohann, L. A., et al. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 2003 , 103(5), 1625-1648. (URL: [Link])

-

Patel, R. N. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 2013 , 3(4), 741-777. (URL: [Link])

-

Organic Chemistry Portal. Cyclobutane synthesis. (URL: [Link])

-

Martinez, C. A. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 2012 , 17(1), 151-157. (URL: [Link])

-

Zhu, J., et al. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 2019 , 9(11), 947. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. baranlab.org [baranlab.org]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 6. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cyclobutane synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biocatalytic synthesis of amino fatty acids [morressier.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. trans-3-Aminocyclobutanol hydrochloride 97% | CAS: 1205037-95-1 | AChemBlock [achemblock.com]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Stereochemistry of 3-Aminocyclobutanol Isomers

Abstract

The cyclobutane ring, a motif of increasing importance in medicinal chemistry, imparts unique three-dimensional characteristics to small molecules, influencing their pharmacological profiles.[1] 3-Aminocyclobutanol, a key building block, possesses a rich stereochemical landscape with significant implications for drug design and development. The spatial orientation of its amino and hydroxyl functional groups gives rise to distinct stereoisomers, each with potentially different biological activities and metabolic stabilities.[2][3][4] This technical guide provides a comprehensive exploration of the stereochemistry of this compound isomers, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of stereoisomerism as applied to this scaffold, detail methodologies for stereoselective synthesis and chiral resolution, and discuss analytical techniques for the definitive characterization of the resulting isomers.

Introduction: The Stereochemical Complexity of this compound

This compound contains two stereogenic centers at the C1 and C3 positions, where the hydroxyl and amino groups are attached, respectively. This structural feature gives rise to a maximum of 2n stereoisomers, where n is the number of stereocenters.[5][6] In this case, there are four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other.[6][7]

The isomers are categorized based on the relative orientation of the amino and hydroxyl groups:

-

Cis Isomers: The amino and hydroxyl groups are on the same face of the cyclobutane ring. This configuration exists as a pair of enantiomers: (1R, 3S)-3-aminocyclobutanol and (1S, 3R)-3-aminocyclobutanol.

-

Trans Isomers: The amino and hydroxyl groups are on opposite faces of the cyclobutane ring. This configuration also exists as a pair of enantiomers: (1R, 3R)-3-aminocyclobutanol and (1S, 3S)-3-aminocyclobutanol.

The distinct spatial arrangement of these functional groups in each isomer can lead to differential interactions with biological targets, such as enzymes and receptors, profoundly impacting their pharmacological activity.[2][8] Therefore, the ability to selectively synthesize and characterize each stereoisomer is of paramount importance in drug discovery.[9]

Caption: Stereochemical relationships of this compound isomers.

Stereoselective Synthesis Strategies

Achieving high diastereoselectivity and enantioselectivity is a central challenge in the synthesis of this compound isomers.[10] The choice of synthetic route is dictated by the desired stereochemical outcome.

Synthesis of Cis-3-Aminocyclobutanol

The synthesis of cis-3-aminocyclobutanol often relies on the stereoselective reduction of a 3-aminocyclobutanone precursor. The facial selectivity of the hydride attack is the key determinant of the diastereomeric outcome.

Principle of Diastereoselective Reduction: Hydride reduction of 3-substituted cyclobutanones generally favors the formation of the cis-alcohol.[10] This preference is attributed to the steric hindrance posed by the substituent at the 3-position, which directs the incoming hydride to the opposite face of the ring (anti-facial attack).[10] The use of bulky hydride reagents can further enhance this selectivity.[10]

Experimental Protocol: Stereoselective Reduction to cis-3-(Boc-amino)cyclobutanol [10]

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(Boc-amino)cyclobutanone in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add a solution of a sterically demanding hydride reagent, such as Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents), in THF to the cooled substrate solution over a period of 20 minutes.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching and Work-up: Upon completion, quench the reaction by the slow addition of water, followed by 1 M NaOH and then more water. Allow the mixture to warm to room temperature and stir until a white precipitate forms.

-

Extraction and Purification: Filter the mixture and extract the filtrate with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield cis-3-(Boc-amino)cyclobutanol.[10]

Caption: Decision workflow for separating stereoisomers. [10]

Analytical Characterization of Stereoisomers

The definitive assignment of the stereochemistry of this compound isomers requires the use of various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between diastereomers (cis and trans isomers) based on differences in the chemical shifts and coupling constants of the protons on the cyclobutane ring. [11]

-

Chemical Shifts: The protons attached to the carbons bearing the amino and hydroxyl groups (C1-H and C3-H) will exhibit different chemical shifts in the cis and trans isomers due to their different spatial relationships and the resulting anisotropic effects.

-

Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. The Karplus relationship predicts that the 3J coupling constants between the C1-H and its adjacent methylene protons (C2-H), and the C3-H and its adjacent methylene protons (C4-H) will differ for the cis and trans isomers due to their distinct ring conformations.

Table 1: Representative ¹H NMR Data for Distinguishing cis and trans Isomers

| Isomer | C1-H Signal | C3-H Signal | Key Coupling Constants |

| cis | Multiplet | Multiplet | Distinct J-values due to axial/equatorial relationships |

| trans | Multiplet | Multiplet | Different J-values compared to the cis isomer |

Note: Specific chemical shifts and coupling constants are highly dependent on the solvent, concentration, and protecting groups used. [12][13]

Chiral Chromatography

While NMR can distinguish diastereomers, it cannot differentiate between enantiomers in an achiral environment. [11]Chiral chromatography is the definitive method for separating and quantifying enantiomers.

-

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification.

-

Chiral Gas Chromatography (GC): For volatile derivatives of this compound, chiral GC with a chiral capillary column can be employed for enantiomeric separation. [14] The choice of the chiral stationary phase is critical and often requires screening of different column types (e.g., polysaccharide-based, cyclodextrin-based) to achieve optimal separation.

Conclusion

The stereochemistry of this compound is a critical consideration for its application in drug discovery and development. The four distinct stereoisomers can exhibit vastly different pharmacological and toxicological profiles. A thorough understanding of the principles of stereoselective synthesis, including diastereoselective reductions and stereochemical inversions, is essential for accessing the desired isomers. Furthermore, robust methods for chiral resolution and analytical characterization, particularly NMR spectroscopy and chiral chromatography, are indispensable for ensuring the stereochemical purity of these valuable building blocks. The methodologies and principles outlined in this guide provide a foundational framework for researchers and scientists working with this important class of molecules.

References

- CN112608243A - Synthesis method of trans-3-aminobutanol - Google P

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - NIH. (URL: [Link])

-

(PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (URL: [Link])

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC. (URL: [Link])

-

Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC - NIH. (URL: [Link])

-

PROCESS DEVELOPMENT REPORT - Medicines for All institute (M4ALL). (URL: [Link])

-

2(3H)-Oxazolone, 3-acetyl - Organic Syntheses Procedure. (URL: [Link])

-

Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol | Request PDF. (URL: [Link])

-

Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI. (URL: [Link])

-

(PDF) Effects of Stereoisomers on Drug Activity - ResearchGate. (URL: [Link])

-

Is this the NMR spectrum of 3-methyl-1-butanol? - Chemistry Stack Exchange. (URL: [Link])

-

Chapter 3: Conformation and Stereochemistry - Organic Chemistry. (URL: [Link])

-

Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. (URL: [Link])

-

Solved 84 The stereoisomers of 3-chloro-2-butanol are shown | Chegg.com. (URL: [Link])

- CN107805205B - Preparation method of (R)

-

Effects of Stereoisomers on Drug Activity. (URL: [Link])

-

(1R,3R)-3-Aminocyclopentanol | C5H11NO | CID 22827986 - PubChem. (URL: [Link])

-

Chemists Make Strides to Simplify Drug Design, Synthesis. (URL: [Link])

-

Effects of Stereoisomers on Drug Activity. (URL: [Link])

-

Determining All Possible Stereoisomers and Labeling Each Type of Isomer | Study With Us. (URL: [Link])

-

Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed. (URL: [Link])

- CN110683960A - Synthesis method of (R)

-

Dept. of Chemistry - CHEM 233 (Ammon). (URL: [Link])

-

Chiral resolution - Wikipedia. (URL: [Link])

-

Stereochemistry: Crash Course Organic Chemistry #8 - YouTube. (URL: [Link])

-

3.6.3: Diastereomers - Chemistry LibreTexts. (URL: [Link])

-

(1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem. (URL: [Link])

-

CHEMICAL ENGINEERING TRANSACTIONS Volume 20, 2010 - Aidic. (URL: [Link])

-

Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol | Request PDF. (URL: [Link])

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (URL: [Link])

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. Solved 84 The stereoisomers of 3-chloro-2-butanol are shown | Chegg.com [chegg.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Dept. of Chemistry - CHEM 233 (Ammon) [science.umd.edu]

- 8. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data of 3-Aminocyclobutanol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Aminocyclobutanol

Authored by a Senior Application Scientist

Introduction: The Structural Significance of this compound

In the landscape of modern drug discovery and materials science, small, conformationally constrained scaffolds are of paramount importance. This compound, with its rigid four-membered ring decorated with amine and hydroxyl functionalities, represents a valuable building block for synthesizing novel chemical entities. The stereochemical relationship between the amino and hydroxyl groups—either cis or trans—profoundly influences the molecule's three-dimensional shape, polarity, and ability to interact with biological targets. Consequently, unambiguous structural confirmation and stereochemical assignment are not merely procedural formalities; they are foundational to any research and development program utilizing this scaffold.

This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and the logic of spectral interpretation, equipping researchers with the field-proven insights needed for confident characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Stereochemistry

NMR spectroscopy is the most powerful technique for determining the detailed structure and stereochemistry of this compound. By analyzing the chemical environment and connectivity of ¹H and ¹³C nuclei, we can map out the entire molecule.

¹H NMR Spectroscopy: Probing Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). The key to differentiating cis and trans isomers lies in the analysis of proton-proton coupling constants (J), which are highly sensitive to the dihedral angle between adjacent protons.[1]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

-

Expert Insight: The choice of solvent is critical. Chloroform-d (CDCl₃) is a standard for many organic molecules. However, using Deuterium Oxide (D₂O) can be a powerful diagnostic step. The labile protons of the -OH and -NH₂ groups will exchange with deuterium, causing their signals to broaden or disappear from the spectrum, which confirms their identity.[2]

-

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard single 90° pulse experiment is typically sufficient.[3]

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS).[4]

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Spectral Interpretation: Differentiating cis and trans Isomers

The cyclobutane ring is not planar and exists in a puckered conformation. The protons attached to the carbons bearing the substituents (C1-H and C3-H) will have their chemical shifts and, more importantly, their coupling patterns dictated by their relative orientation.

-

The Methine Protons (C1-H and C3-H): These are the most diagnostic protons. Their chemical shifts are expected in the 3.5-4.5 ppm range due to the deshielding effects of the adjacent oxygen and nitrogen atoms.

-

Coupling Constants (J): The magnitude of the vicinal coupling constant (³J) between the methine protons and the adjacent methylene protons (at C2 and C4) is the definitive indicator of stereochemistry.[1]

-

trans Isomer: In the more stable conformation, the C1-H and C3-H protons are likely to be in pseudo-axial positions. This results in at least one large axial-axial coupling (³J ≈ 10-13 Hz) to an adjacent axial proton, leading to a complex multiplet, often appearing as a triplet of triplets.[5]

-

cis Isomer: In this configuration, one substituent is pseudo-axial and the other is pseudo-equatorial. This leads to smaller axial-equatorial and equatorial-equatorial couplings (³J ≈ 2-5 Hz), resulting in a multiplet with a narrower overall width.[1]

-

-

Methylene Protons (C2-H₂ and C4-H₂): These protons will appear as complex multiplets further upfield, typically in the 1.5-2.5 ppm range.

Table 1: Predicted ¹H NMR Data for this compound Isomers

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Key Coupling Constants (Hz) |

|---|---|---|

| trans Isomer | ||

| C1-H (CH-OH) | ~4.0 - 4.5 | Multiplet (tt-like), large ³J ≈ 10-13 Hz expected |

| C3-H (CH-NH₂) | ~3.5 - 4.0 | Multiplet (tt-like), large ³J ≈ 10-13 Hz expected |

| C2/C4-H ₂ | ~1.8 - 2.5 | Complex Multiplets |

| NH ₂ / OH | Variable (1.5-5.0) | Broad Singlet (exchangeable with D₂O) |

| cis Isomer | ||

| C1-H (CH-OH) | ~4.1 - 4.6 | Multiplet, smaller ³J values ≈ 2-5 Hz expected |

| C3-H (CH-NH₂) | ~3.6 - 4.1 | Multiplet, smaller ³J values ≈ 2-5 Hz expected |

| C2/C4-H ₂ | ~1.6 - 2.4 | Complex Multiplets |

| NH ₂ / OH | Variable (1.5-5.0) | Broad Singlet (exchangeable with D₂O) |

Note: These are predicted values based on spectroscopic principles and data from analogous compounds. Actual values may vary.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. It is a crucial tool for confirming the carbon backbone of the cyclobutane ring.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, but requires a ¹³C-specific probe and acquisition parameters. A standard proton-decoupled experiment is used to produce a spectrum where each unique carbon appears as a single line.

Spectral Interpretation

-

Carbons Bearing Substituents (C1 and C3): These carbons are deshielded by the electronegative oxygen and nitrogen atoms and will appear downfield, typically in the range of 60-75 ppm.

-

Methylene Carbons (C2 and C4): These aliphatic carbons will appear further upfield, generally between 30-45 ppm.[6]

-

Symmetry: For the trans isomer, C2 and C4 are equivalent, as are the two protons on each of these carbons. For the cis isomer, depending on the ring pucker, the symmetry might be lower. This can sometimes lead to four distinct carbon signals for the cis isomer, while the trans isomer may show only two or three, depending on symmetry.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C 1 (CH-OH) | 65 - 75 | Most downfield signal due to oxygen. |

| C 3 (CH-NH₂) | 60 - 70 | Downfield signal due to nitrogen. |

| C 2 / C 4 (CH₂) | 30 - 45 | Upfield aliphatic signals. |

Note: Data predicted based on general chemical shift ranges for similar functional groups.[7]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.[8] For this compound, we are primarily looking for the O-H, N-H, and C-H bonds.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: As this compound is a solid, the spectrum can be obtained using a KBr (potassium bromide) pellet or as a mull (e.g., Nujol).

-

Expert Insight (Self-Validation): To prepare a KBr pellet, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk. The KBr must be completely dry, as water has a strong, broad O-H absorption that can obscure the sample's spectrum. Running a background spectrum of the pure KBr pellet first is essential to ensure no interfering peaks are present.

-

-

Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Spectral Interpretation

-

O-H and N-H Stretching Region (3500-3200 cm⁻¹): This region is highly diagnostic.

-

O-H Stretch: A strong, broad absorption centered around 3300 cm⁻¹ is characteristic of an alcohol O-H group involved in hydrogen bonding.[9]

-

N-H Stretch: A primary amine (-NH₂) typically shows two medium-intensity bands in this region, corresponding to the symmetric and asymmetric stretching modes. These often appear as "shoulders" on the broader O-H peak.[10]

-

-

C-H Stretching Region (3000-2850 cm⁻¹): Absorptions in this region confirm the presence of sp³-hybridized C-H bonds of the cyclobutane ring.[9]

-

Fingerprint Region (<1500 cm⁻¹): This region contains complex vibrations, including C-O and C-N stretching, as well as C-H bending modes. The C-O stretch is typically a strong band found between 1050-1200 cm⁻¹.[8] While complex, the pattern in this region is unique to the molecule.

Table 3: Key IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

|---|---|---|

| 3500 - 3200 | O-H stretch (alcohol) | Strong, Broad |

| 3400 - 3250 | N-H stretch (primary amine) | Medium (often two bands) |

| 3000 - 2850 | C-H stretch (aliphatic) | Medium-Strong |

| 1650 - 1580 | N-H bend (scissoring) | Medium |

| 1200 - 1050 | C-O stretch (alcohol) | Strong |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion. Electron Ionization (EI) can also be used to induce characteristic fragmentation.

-

Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Spectral Interpretation

-

Molecular Ion Peak [M+H]⁺: Using ESI in positive ion mode, the most prominent peak will be the protonated molecule [M+H]⁺. For this compound (C₄H₉NO, Molecular Weight = 87.12 g/mol ), this peak will appear at an m/z (mass-to-charge ratio) of 88.13. Observing this peak confirms the molecular formula.

-

Nitrogen Rule: The molecular weight of this compound is odd (87). The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our structure.[11]

-

Characteristic Fragmentation: Under EI conditions, characteristic fragmentation patterns for amines and alcohols would be expected.

-

Alpha-Cleavage: The most common fragmentation for both amines and alcohols is cleavage of the C-C bond adjacent to the heteroatom.[11] For this compound, this could lead to the loss of ethylene (C₂H₄) or related fragments.

-

Dehydration: Alcohols can lose a molecule of water (18 amu), leading to a peak at [M-18]⁺.[11]

-

Loss of Ammonia: Amines can lose ammonia (17 amu), leading to a peak at [M-17]⁺.

-

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Identity | Ionization Method |

|---|---|---|

| 88.13 | [M+H]⁺ | ESI |

| 87.12 | [M]⁺˙ | EI |

| 69 | [M-H₂O]⁺˙ | EI |

| 70 | [M-NH₃]⁺˙ | EI |

Integrated Spectroscopic Workflow and Data Synthesis

No single technique provides the complete picture. True structural confirmation comes from the synthesis of all spectroscopic data. The workflow below illustrates how these techniques are integrated for a comprehensive analysis.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. While IR and MS rapidly confirm the presence of key functional groups and the correct molecular weight, it is high-field NMR spectroscopy that provides the definitive and indispensable data required for unambiguous stereochemical assignment. The careful analysis of proton coupling constants, in particular, serves as the cornerstone for differentiating the biologically distinct cis and trans isomers. This guide provides the foundational protocols and interpretive logic necessary for researchers to confidently elucidate the structure of this important chemical building block.

References

- Thermo Fisher Scientific. (n.d.). picoSpin™ 80: Regioisomers of Butanol.

-

Pérez-Huitrón, J. A., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

NIST. (n.d.). 3-Aminopropanol, TMS derivative. NIST WebBook. Retrieved from [Link]

- Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.

-

Melli, A., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

-

PubMed. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Retrieved from [Link]

-

Schneider, J., et al. (2011). Mass-spectrometric identification of primary biological particle markers and application to pristine submicron aerosol measurements. Atmospheric Chemistry and Physics. Available at: [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

-

Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. Available at: [Link]

-

Tsolakidis, P., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules. Available at: [Link]

-

ResearchGate. (2012). (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

-

Utah Tech University. (n.d.). Learning Guide for Chapter 3 - Infrared Spectroscopy. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2022). Recent studies on advance spectroscopic techniques for the identification of microorganisms: A review. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

- Google Patents. (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

Chemistry Stack Exchange. (2020). 1H NMR splitting of 3-methyl-1-butanol. Retrieved from [Link]

-

PubMed. (1998). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. Retrieved from [Link]

-

Springer Professional. (2024). Growth, characterization, spectroscopic examination and computational analysis of optical properties of 3-Carboxypropanaminium DL-tartrate single crystal. Retrieved from [Link]

-

OSTI.GOV. (2022). HPLC-Parallel Accelerator and Molecular Mass Spectrometry Analysis of 14C-Labeled Amino Acids. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S8: 13 C NMR spectrum of.... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). Retrieved from [Link]

-

National Institutes of Health. (2021). Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source. Retrieved from [Link]

-

MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. utsouthwestern.edu [utsouthwestern.edu]

- 5. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 3-Aminocyclobutanol

Abstract

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a cornerstone in modern medicinal chemistry.[1][2] Its unique three-dimensional structure offers a compelling alternative to traditional scaffolds, enabling chemists to navigate chemical space with greater precision. This guide provides an in-depth analysis of a key representative of this class, 3-aminocyclobutanol, a molecule whose derivatives are integral to numerous pharmaceutical compounds. We will explore the foundational principles of cyclobutane chemistry, delve into the intricacies of the first stereoselective syntheses of this compound, and present a detailed protocol for a representative synthetic route. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of strained ring systems in their own discovery programs.

Introduction: The Allure of the Strained Ring

The cyclobutane ring, first synthesized in 1907, presents a fascinating chemical puzzle.[1] With a strain energy of 26.3 kcal mol⁻¹, it is significantly more strained than its cyclopentane and cyclohexane cousins.[1] This strain, however, is not a liability but rather a source of unique conformational and electronic properties that can be exploited in drug design. The puckered nature of the ring provides a rigid, three-dimensional scaffold that can be used to orient pharmacophoric groups in precise spatial arrangements, a critical factor in optimizing interactions with biological targets.[1]

The incorporation of the this compound core into drug candidates has been shown to improve metabolic stability, reduce planarity, and provide novel isosteric replacements for more common chemical groups.[1] It is this combination of properties that has elevated this compound from a chemical novelty to a privileged scaffold in contemporary drug discovery.

Foundational Synthesis: Establishing Stereochemical Control

While the initial synthesis of the parent cyclobutane by Willstätter and Bruce marked a significant milestone, the development of methods to prepare functionalized derivatives with defined stereochemistry was the key to unlocking their potential. The synthesis of this compound, in particular, presents the challenge of controlling the relative orientation of the amino and hydroxyl groups, leading to either the cis or trans diastereomer.

Early and representative methodologies for the stereocontrolled synthesis of related aminocycloalkanols, which laid the groundwork for aminocyclobutanol synthesis, often relied on the reduction of cyclic β-enaminoketones. This approach provides a clear and instructive example of the principles of diastereoselective reduction in cyclic systems.

A foundational strategy involves a two-step process: the formation of a β-enaminoketone followed by a diastereoselective reduction. The condensation of a 1,3-dione with a primary amine yields the enaminoketone, which is then reduced to the corresponding amino alcohol. The choice of reducing agent and reaction conditions is critical in determining the stereochemical outcome.

Below is a generalized workflow for this type of synthesis:

A Modern Approach: The Mitsunobu Reaction and Catalytic Hydrogenation

More recent and efficient syntheses of this compound have been developed to address the challenges of scalability, safety, and purity. A notable example is a route that employs a Mitsunobu reaction for stereochemical inversion, followed by hydrolysis and catalytic hydrogenation. This method provides excellent control over the formation of the trans isomer, which is often the desired diastereomer in pharmaceutical applications.

This process begins with cis-3-(dibenzylamino)cyclobutanol, which undergoes a Mitsunobu reaction with a carboxylic acid. This reaction proceeds with inversion of configuration at the hydroxyl-bearing carbon, yielding the trans-ester. Subsequent hydrolysis of the ester and debenzylation via catalytic hydrogenation affords trans-3-aminocyclobutanol with high purity.

The key steps of this modern synthesis are outlined below:

Sources

An In-depth Technical Guide to the Chemical Stability and Degradation of 3-Aminocyclobutanol

Introduction: The Rising Prominence of the Cyclobutane Motif in Drug Discovery

The cyclobutane scaffold, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable motif in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to more traditional, planar aromatic rings, providing improved physicochemical properties and metabolic stability in drug candidates.[1] 3-Aminocyclobutanol, in particular, represents a key building block, incorporating both a nucleophilic amino group and a hydrogen-bonding hydroxyl group on a constrained, non-aromatic core. This unique combination of features makes it an attractive component for introducing conformational restriction and precise vectoral orientation of functional groups in the design of novel therapeutics.[2]

However, the very strain that imparts desirable conformational rigidity to the cyclobutane ring also presents potential stability challenges.[1] Understanding the chemical stability and degradation pathways of this compound is therefore paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of the factors influencing the stability of this important building block and outlines a systematic approach to its degradation analysis.

Foundational Principles of this compound Stability

The chemical stability of this compound is governed by the interplay of its three key structural features: the primary amine, the secondary alcohol, and the strained cyclobutane ring. The inherent strain of the cyclobutane ring can make it susceptible to side reactions like ring-opening or rearrangement, especially under harsh conditions.[1]

Reactivity of the Functional Groups

-

Primary Amine: The amino group is a primary site of reactivity, acting as a nucleophile and a base. It is susceptible to reactions such as N-acylation, N-alkylation, and oxidation.[3] Under acidic conditions, the amine will be protonated, rendering it non-nucleophilic but potentially influencing the stability of the neighboring alcohol.[3]

-

Secondary Alcohol: The hydroxyl group can undergo O-acylation, O-alkylation, and oxidation to the corresponding ketone, 3-aminocyclobutanone.[3] The relative reactivity of the amine and alcohol can often be controlled by the choice of reaction conditions. For instance, N-acylation is typically favored under neutral or slightly basic conditions due to the higher nucleophilicity of the amine.[3]

The Influence of the Cyclobutane Ring

The approximately 26 kcal/mol of ring strain in the cyclobutane ring is a significant factor in its chemistry.[1] While this strain contributes to the desirable rigid structure, it can also provide a thermodynamic driving force for ring-opening reactions under certain conditions, such as in the presence of strong acids, bases, or catalysts.[4]

Putative Degradation Pathways of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways.[5][6] While specific experimental data for this compound is not extensively published, we can predict its likely degradation pathways based on fundamental chemical principles. These studies typically involve subjecting the compound to stress under acidic, basic, oxidative, thermal, and photolytic conditions.[7][8]

Acidic and Basic Hydrolysis

Given that this compound does not possess hydrolyzable functional groups like esters or amides, it is expected to be relatively stable under mild hydrolytic conditions. However, under forcing acidic or basic conditions at elevated temperatures, degradation can occur.

-

Acid-Catalyzed Degradation: In the presence of strong acids, the primary amine will be protonated. While this protects the amine from some reactions, it may activate the hydroxyl group towards elimination or substitution, potentially leading to the formation of cyclobutene or substituted cyclobutane derivatives. Ring-opening is also a possibility under harsh acidic conditions.

-

Base-Catalyzed Degradation: Strong bases are less likely to induce degradation unless at very high temperatures, where elimination reactions might be promoted.

Oxidative Degradation

The amino and hydroxyl groups are both susceptible to oxidation.[3][9][10]

-